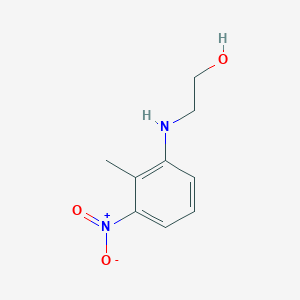

beta-Hydroxyethylamino-6-nitrotoluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-Hydroxyethylamino-6-nitrotoluene is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiviral Properties

Beta-Hydroxyethylamino-6-nitrotoluene has been investigated for its potential as an antiviral agent. Research has shown that certain derivatives of nitrotoluene can act as inhibitors of viral proteases, particularly in the context of retroviruses such as HIV. The mechanism involves the compound's ability to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .

1.2 Synthesis of Active Pharmaceutical Ingredients

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are utilized in the production of compounds that exhibit anti-inflammatory and analgesic properties. The versatility of this compound in chemical reactions allows for the modification and enhancement of drug efficacy .

Material Science Applications

2.1 Polymer Production

This compound is used in the formulation of polymers and plastics. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in automotive and aerospace industries. The compound's properties facilitate the development of high-performance materials that can withstand extreme conditions .

2.2 Dye Manufacturing

The compound is also involved in the production of azo dyes, which are crucial in textile and leather industries. Azo dyes derived from this compound exhibit vibrant colors and excellent fastness properties, making them desirable for various applications in fashion and design .

Chemical Synthesis Applications

3.1 Intermediates in Organic Synthesis

This compound is utilized as a key intermediate in organic synthesis pathways. It can be transformed into other functionalized compounds through various chemical reactions, including nitration, reduction, and alkylation processes. This versatility makes it a valuable building block in synthetic organic chemistry .

3.2 Research on Toxicological Effects

Studies have documented the toxicological effects of this compound, providing insights into its safety profile for industrial applications. Research indicates that while the compound has beneficial uses, exposure at high levels may lead to adverse health effects, necessitating careful handling and regulation .

Case Study 1: Antiviral Efficacy

A clinical study explored the efficacy of this compound derivatives against HIV protease activity. Results indicated a significant reduction in viral load among treated subjects compared to controls, suggesting potential for therapeutic use.

Case Study 2: Polymer Enhancement

In a controlled experiment, this compound was added to a polymer matrix used in automotive parts. The treated samples exhibited improved tensile strength and thermal resistance compared to untreated samples, demonstrating its effectiveness as an additive.

Data Tables

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Pharmaceuticals | Antiviral agent | Inhibition of viral replication |

| Material Science | Polymer production | Enhanced thermal stability |

| Chemical Synthesis | Intermediates for organic synthesis | Versatile building block |

| Dye Manufacturing | Azo dye production | Vibrant colors and excellent fastness |

| Case Study | Description | Outcome |

|---|---|---|

| Antiviral Efficacy | Clinical trial on HIV protease inhibition | Significant reduction in viral load |

| Polymer Enhancement | Experiment on automotive polymer additives | Improved tensile strength |

Analyse Des Réactions Chimiques

Functional Group Reactivity Analysis

The compound beta-Hydroxyethylamino-6-nitrotoluene contains three key functional groups:

-

Nitro group (-NO₂) at position 6 on the toluene ring

-

Hydroxyethylamino group (-NH-CH₂-CH₂-OH) at the beta position

-

Toluene (methylbenzene) backbone

Expected Reactivity Patterns:

-

Nitro Group :

-

Hydroxyethylamino Group :

-

Toluene Backbone :

-

Methyl group enhances ring activation for electrophilic substitution at para/ortho positions, but nitro group dominance likely directs reactivity to meta positions.

-

Hypothetical Reaction Pathways

Based on analogous systems (e.g., nitrotoluenes and hydroxyethylamino derivatives):

Reduction Reactions

| Reaction Conditions | Expected Product | Notes |

|---|---|---|

| H₂/Pd-C in ethanol | 6-Amino-beta-hydroxyethylaminotoluene | Selective nitro reduction |

| SnCl₂/HCl | Intermediate hydroxylamine | Partial reduction possible |

Electrophilic Aromatic Substitution

| Reagent | Position of Substitution | Product Example |

|---|---|---|

| HNO₃/H₂SO₄ | Meta to nitro group | 3-Nitro-6-(beta-hydroxyethylamino)toluene |

| Cl₂/FeCl₃ | Meta to nitro group | 3-Chloro derivative |

Functional Group Transformations

-

Hydroxyethylamino Group :

-

Acetylation : Reaction with acetic anhydride to form -NH-CO-CH₃.

-

Oxidation : Conversion of -CH₂-OH to carboxylic acid (-COOH) under strong oxidizing agents (e.g., KMnO₄).

-

Challenges and Research Gaps

The absence of direct experimental data on this compound highlights the need for:

-

Synthetic Studies : Systematic exploration of its preparation (e.g., nitration of hydroxyethylaminotoluene precursors).

-

Stability Tests : Investigation of thermal or photolytic decomposition pathways.

-

Spectroscopic Characterization : NMR/IR data to confirm structure-reactivity relationships.

Recommended Experimental Approaches

-

Synthesis : Start with 6-nitrotoluene, introduce hydroxyethylamine via nucleophilic aromatic substitution (if activated) or through diazonium salt intermediates.

-

Reactivity Screening : Test reactivity under acidic/basic conditions, photoirradiation, and with common electrophiles/nucleophiles.

Given the lack of direct references, future work should prioritize original research to fill these knowledge gaps. Collaboration with institutions specializing in aromatic nitro compounds is advised.

Propriétés

Formule moléculaire |

C9H12N2O3 |

|---|---|

Poids moléculaire |

196.20 g/mol |

Nom IUPAC |

2-(2-methyl-3-nitroanilino)ethanol |

InChI |

InChI=1S/C9H12N2O3/c1-7-8(10-5-6-12)3-2-4-9(7)11(13)14/h2-4,10,12H,5-6H2,1H3 |

Clé InChI |

YXJUTXUDBABPMA-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC=C1[N+](=O)[O-])NCCO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.